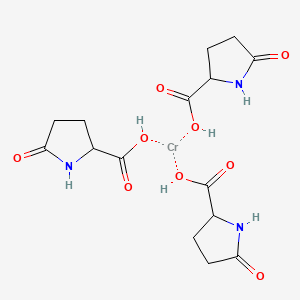

Tris(5-oxo-DL-prolinato-N1,O2)chromium

説明

Tris(5-oxo-DL-prolinato-N1,O2)chromium is a chromium(III) complex derived from 5-oxo-DL-proline, a modified amino acid. These complexes typically exhibit octahedral geometry, with the metal center coordinated via the nitrogen (N1) and oxygen (O2) atoms of the 5-oxoproline ligand. Such compounds are of interest in coordination chemistry, catalysis, and biomimetic studies due to their stability and tunable electronic properties .

特性

CAS番号 |

85392-56-9 |

|---|---|

分子式 |

C15H21CrN3O9 |

分子量 |

439.34 g/mol |

IUPAC名 |

chromium;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/3C5H7NO3.Cr/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |

InChIキー |

JXFBFBVMICIXCK-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Cr] |

製品の起源 |

United States |

化学反応の分析

EINECS 286-916-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

EINECS 286-916-3 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for its potential effects on biological pathways and molecular targets. In medicine, the compound is investigated for its therapeutic potential and pharmacological properties. Additionally, it has industrial applications in the production of various chemical products .

作用機序

The mechanism of action of EINECS 286-916-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

類似化合物との比較

Table 1: Key Physical and Chemical Properties of Selected Metal Complexes

Notes:

- Chromium analog : Expected to exhibit intermediate molecular weight (~400–450 g/mol) and stability between lutetium (high) and cadmium (low). Solubility may depend on ligand-metal charge distribution.

- Rare-earth complexes (e.g., Lu, Ce): Higher molecular weights and stability due to strong metal-ligand bonding, suitable for biochemical and catalytic applications .

- Transition-metal complexes (e.g., Zn, Cd): Vary in toxicity and reactivity; cadmium derivatives are restricted under environmental regulations .

Insights :

- Zinc complexes : Widely used in cosmetics for skin-barrier enhancement due to low toxicity and biocompatibility .

- Cadmium/mercury complexes : Phased out of commercial use due to environmental persistence and health risks .

- Chromium analog: Potential applications in catalysis or as a redox-active agent, pending toxicity evaluations.

Stability and Reactivity Trends

- Thermal Stability : Rare-earth complexes (Lu, Ce) > Chromium (expected) > Zinc > Cadmium.

- Solubility : Zinc and lutetium derivatives show higher solubility in aqueous media, whereas cadmium complexes may require organic solvents .

- Ligand-Metal Bond Strength : Stronger in rare-earth metals due to their +3 oxidation state and larger ionic radii, enhancing kinetic inertness .

Research Findings and Gaps

- Synthesis : Most analogs are synthesized via reaction of metal salts with 5-oxoproline under controlled pH, but chromium-specific protocols are undocumented in the evidence.

- Toxicity Data : Chromium(III) is generally less toxic than Cr(VI), but detailed studies on its prolinato complex are lacking. Cadmium and mercury analogs highlight the need for rigorous safety assessments .

- Biomedical Potential: Lutetium and cerium complexes are explored for imaging and nanotechnology, suggesting analogous chromium compounds could be studied for similar roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。